Cas no 2216-12-8 (1-nitro-2-phenoxybenzene)

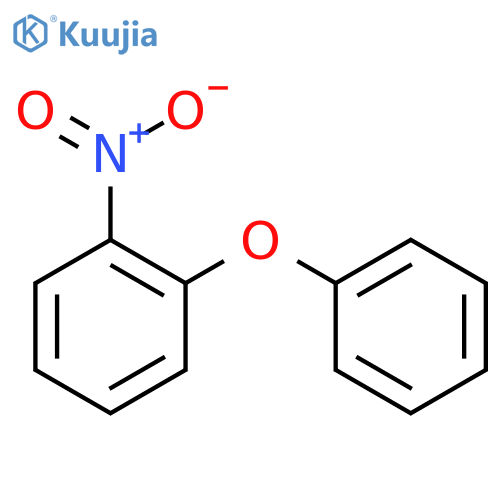

1-nitro-2-phenoxybenzene structure

商品名:1-nitro-2-phenoxybenzene

1-nitro-2-phenoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-nitro-2-phenoxybenzene

- 2-Nitrophenyl phenyl ether

- 2-NITRO DIPHENYLETHER

- 1-(2-nitrophenoxy)benzene

- 1-(phenoxy)-2-nitrobenzene

- 2-Nde

- 2-phenoxynitrobenzene

- Benzene,1-nitro-2-phenoxy

- ETHER,2-NITROPHENYL PHENYL

- Ether,o-nitrophenyl phenyl

- o-Nitrophenyl phenyl ether

- Phenyl o-nitrophenyl ether

- CAA21612

- Ether, 2-nitrodiphenyl,

- 4-06-00-01252 (Beilstein Handbook Reference)

- 2-Nitrodiphenyl ether

- NS00015777

- o-Nitro diphenyl ether

- Ganoderic-acid-G

- QJ69FHE7Y3

- CS-0214719

- EN300-188083

- SR-01000197549-1

- Benzene, 1-nitro-2-phenoxy-

- CHEMBL2270123

- NSC 5419

- UNII-QJ69FHE7Y3

- NSC-5419

- AKOS005215947

- AKOS015912901

- EINECS 218-684-6

- Hydroxy(2-phenoxyphenyl)azane oxide

- 2216-12-8

- MFCD00035744

- 1-nitro-2-phenoxy-benzene

- AS-57610

- ETHER, 2-NITROPHENYL PHENYL

- NSC642583

- BRN 2051914

- AI3-14819

- 2-Nitrophenyl phenyl ether, Selectophore(TM), >=99.0%

- Ether, o-nitrophenyl phenyl

- NSC5419

- NSC-642583

- FT-0613193

- Oprea1_840769

- DTXSID1062259

- Cambridge id 5173109

- SCHEMBL16125392

- J-014559

- SCHEMBL238962

- D97850

- SR-01000197549

- DB-045821

- DB-314220

- DTXCID6036621

- 218-684-6

-

- MDL: MFCD00035744

- インチ: 1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H

- InChIKey: VNHGETRQQSYUGZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]

- BRN: 2051914

計算された属性

- せいみつぶんしりょう: 215.05800

- どういたいしつりょう: 215.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.241 g/mL at 20 °C(lit.)

- ふってん: 106-108 °C/0.01 mmHg(lit.)

- フラッシュポイント: 華氏温度:228.2°f

摂氏度:109°c - 屈折率: n20/D 1.600

- PSA: 55.05000

- LogP: 3.91030

- ようかいせい: 未確定

1-nitro-2-phenoxybenzene セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 38

- セキュリティの説明: S23-S24/25

- 福カードFコード:9

- RTECS番号:KO2650000

-

危険物標識:

- リスク用語:R36/37/38

- TSCA:Yes

- セキュリティ用語:S23;S26;S36/37/39

1-nitro-2-phenoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB118221-50 g |

2-Nitrophenyl phenyl ether, 99%; . |

2216-12-8 | 99% | 50g |

€143.00 | 2023-05-10 | |

| Enamine | EN300-188083-0.5g |

1-nitro-2-phenoxybenzene |

2216-12-8 | 83% | 0.5g |

$19.0 | 2023-09-18 | |

| eNovation Chemicals LLC | D769260-5g |

2-NITRODIPHENYL ETHER |

2216-12-8 | 99% | 5g |

$140 | 2024-06-07 | |

| eNovation Chemicals LLC | D769260-25g |

2-NITRODIPHENYL ETHER |

2216-12-8 | 99% | 25g |

$400 | 2024-06-07 | |

| abcr | AB118221-10 g |

2-Nitrophenyl phenyl ether, 99%; . |

2216-12-8 | 99% | 10g |

€63.70 | 2023-05-10 | |

| abcr | AB118221-250g |

2-Nitrophenyl phenyl ether, 99%; . |

2216-12-8 | 99% | 250g |

€535.00 | 2023-09-19 | |

| abcr | AB118221-10g |

2-Nitrophenyl phenyl ether, 99%; . |

2216-12-8 | 99% | 10g |

€63.70 | 2023-09-19 | |

| Enamine | EN300-188083-1.0g |

1-nitro-2-phenoxybenzene |

2216-12-8 | 83% | 1g |

$19.0 | 2023-06-08 | |

| A2B Chem LLC | AB62831-5g |

2-Nitrodiphenyl ether |

2216-12-8 | 98% | 5g |

$176.00 | 2024-04-20 | |

| Enamine | EN300-188083-2.5g |

1-nitro-2-phenoxybenzene |

2216-12-8 | 83% | 2.5g |

$20.0 | 2023-09-18 |

1-nitro-2-phenoxybenzene 関連文献

-

1. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophilesFrancesco Pietra,Dario Vitali,Francesco Del Cima,Glauco Cardinali J. Chem. Soc. B 1970 1659

-

Y. P. Feng,G. Goodlet,N. K. Harris,M. M. Islam,G. J. Moody,J. D. R. Thomas Analyst 1991 116 469

-

Hamilton McCombie,William George Macmillan,Harold Archibald Scarborough J. Chem. Soc. 1931 529

-

4. CLI.—The bromination of 2-nitro- and 2-acetamido-diphenyl etherHamilton McCombie,William George Macmillan,Harold Archibald Scarborough J. Chem. Soc. 1930 1202

-

5. CXLI.—The scission of diaryl ethers and related compounds by means of piperidine. Part IV. Elimination of halogen atoms and scission reactions during substitution processesDorothy Lilian Fox,Eustace Ebenezer Turner J. Chem. Soc. 1930 1115

2216-12-8 (1-nitro-2-phenoxybenzene) 関連製品

- 4920-84-7(2,4-Dimethoxy-1-nitrobenzene)

- 99-59-2(2-Methoxy-5-nitroaniline)

- 577-72-0(4-Methoxy-3-nitroaniline)

- 6313-37-7(2,5-Dimethoxy-4-nitroaniline)

- 15174-02-4(4-Methoxy-3-nitrophenol)

- 16292-95-8(3-Methoxy-4-nitrophenol)

- 14227-18-0(1,3,5-Trimethoxy-2-nitrobenzene)

- 1568-70-3(4-Methoxy-2-nitrophenol)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量